molecular formula C84H149N35O24 B12374996 MLCK Peptide, control

MLCK Peptide, control

Cat. No.: B12374996
M. Wt: 2033.3 g/mol
InChI Key: OULDMKPBHFDEKM-NJJZJXSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MLCK Peptide, control is a compound that acts as a myosin light-chain kinase. Myosin light-chain kinase is a serine/threonine-specific protein kinase that phosphorylates the regulatory light chain of myosin II. This phosphorylation is crucial for muscle contraction and various cellular processes. The this compound is often used in scientific research to study the regulation of myosin light-chain kinase activity and its effects on cellular functions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MLCK Peptide, control involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Sequential addition of protected amino acids follows, with each amino acid coupling facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is assembled, it is cleaved from the resin and deprotected using trifluoroacetic acid (TFA) in the presence of scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT) .

Industrial Production Methods

Industrial production of this compound typically involves large-scale SPPS. Automated peptide synthesizers are used to streamline the process, ensuring high purity and yield. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions

MLCK Peptide, control primarily undergoes phosphorylation reactions. It can be phosphorylated by myosin light-chain kinase in the presence of calcium ions and calmodulin. This phosphorylation is essential for its biological activity .

Common Reagents and Conditions

The phosphorylation of this compound requires calcium ions, calmodulin, and adenosine triphosphate (ATP). The reaction typically occurs in a buffered solution at physiological pH and temperature .

Major Products Formed

The major product formed from the phosphorylation of this compound is the phosphorylated peptide, which can then interact with myosin light chains to regulate muscle contraction and other cellular processes .

Mechanism of Action

MLCK Peptide, control exerts its effects by interacting with myosin light-chain kinase. The peptide is phosphorylated by myosin light-chain kinase in the presence of calcium ions and calmodulin. This phosphorylation activates the myosin light chains, leading to muscle contraction and other cellular processes. The molecular targets involved include the regulatory light chain of myosin II and the actin filaments .

Properties

Molecular Formula

C84H149N35O24

Molecular Weight

2033.3 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-4-carboxybutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-amino-5-oxopentanoic acid

InChI

InChI=1S/C84H149N35O24/c1-9-42(4)64(78(141)102-38-59(123)108-50(21-15-33-99-82(91)92)71(134)110-48(66(88)129)25-28-61(125)126)118-68(131)44(6)105-69(132)53(22-16-34-100-83(93)94)116-80(143)63(41(2)3)117-67(130)43(5)106-77(140)57(36-47-37-97-40-104-47)109-60(124)39-103-79(142)65(45(7)120)119-76(139)52(19-11-13-31-86)112-74(137)55(24-27-58(87)122)114-75(138)56(26-29-62(127)128)115-72(135)51(18-10-12-30-85)111-73(136)54(23-17-35-101-84(95)96)113-70(133)49(107-46(8)121)20-14-32-98-81(89)90/h37,40-45,48-57,63-65,120H,9-36,38-39,85-86H2,1-8H3,(H2,87,122)(H2,88,129)(H,97,104)(H,102,141)(H,103,142)(H,105,132)(H,106,140)(H,107,121)(H,108,123)(H,109,124)(H,110,134)(H,111,136)(H,112,137)(H,113,133)(H,114,138)(H,115,135)(H,116,143)(H,117,130)(H,118,131)(H,119,139)(H,125,126)(H,127,128)(H4,89,90,98)(H4,91,92,99)(H4,93,94,100)(H4,95,96,101)/t42-,43-,44-,45+,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,63-,64-,65-/m0/s1

InChI Key

OULDMKPBHFDEKM-NJJZJXSWSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CNC=N1)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)C

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC1=CNC=N1)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.